![molecular formula C25H24N4O3S B2687442 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 379250-25-6](/img/structure/B2687442.png)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine represents a significant area of research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antitumor properties and receptor interactions.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that integrates a thieno[2,3-d]pyrimidine core with piperazine and benzodioxole moieties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde.
- Piperazine and Thienopyrimidine Attachment : The benzodioxole derivative is reacted with piperazine and thienopyrimidine derivatives under controlled conditions.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of thienopyrimidine derivatives, including the compound . In vitro assays demonstrated that compounds containing thienopyrimidine-like structures exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:
- Compound B1: IC50 = 13 nM against EGFR L858R/T790M.
- Compound B7: IC50 = 15.629 ± 1.03 μM against NCI-H1975 cells.
These values indicate potent activity, particularly in compounds that incorporate N-methylpyrazole analogs, enhancing their cytotoxic effects compared to other structural modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
- Receptor Binding Studies : Binding affinity studies have shown that the compound can effectively bind to EGFR, modulating downstream signaling pathways critical for tumor growth.
Case Studies
Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:
- Study on Lung Cancer Cells : A study demonstrated that compounds similar to the one discussed showed selective cytotoxicity towards A549 cells over normal lung cells, suggesting potential therapeutic applications in targeted cancer therapy.
- Mechanistic Insights from Kinase Activity Assays : Further investigations into kinase inhibitory activities revealed that specific modifications significantly enhanced binding affinity and selectivity for mutant EGFR variants.
Comparative Analysis
A comparative analysis of various derivatives based on their biological activities is summarized in the following table:
Compound | Structure Type | IC50 (μM) | Target |
---|---|---|---|
B1 | Thienopyrimidine | 0.013 | EGFR L858R/T790M |
B7 | Thienopyrimidine | 15.629 | NCI-H1975 |
A5 | Pyridopyrimidine | >50 | A549 |
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-30-19-5-3-18(4-6-19)20-14-33-25-23(20)24(26-15-27-25)29-10-8-28(9-11-29)13-17-2-7-21-22(12-17)32-16-31-21/h2-7,12,14-15H,8-11,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJNGCVEGIJBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.